

Application Notes and Protocols for Phase III Clinical Trials of Darusentan

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Compound of Interest

Compound Name: Darusentan, (+/-)-

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These application notes provide a comprehensive overview of the experimental design for Phase III clinical trials of Darusentan, an endothelin receptor antagonist investigated for the treatment of resistant hypertension. Detailed protocols for key experimental procedures are included to guide researchers in the design and execution of similar studies.

Introduction to Darusentan

Darusentan is a selective endothelin type-A (ETA) receptor antagonist.^{[1][2][3]} The endothelin system, particularly endothelin-1 (ET-1), plays a role in vasoconstriction and cell proliferation by activating ETA receptors on vascular smooth muscle cells.^{[1][4][5]} In some hypertensive patients, elevated ET-1 levels are observed, suggesting that blocking its effects could be a therapeutic strategy.^{[1][2]} Darusentan was developed as an add-on therapy for patients with resistant hypertension, defined as blood pressure remaining above goal despite treatment with three or more antihypertensive medications, including a diuretic.^{[1][2][6]}

Phase III Clinical Program Overview: DORADO and DORADO-AC

The efficacy and safety of Darusentan were primarily evaluated in two large-scale, international, multicenter, double-blind, randomized, placebo-controlled Phase III clinical trials: DORADO (DAR-311) and DORADO-AC (DAR-312).^{[1][2][3]}

DORADO (DAR-311) was designed to assess the efficacy and safety of fixed doses of Darusentan as an add-on therapy in patients with resistant hypertension.[\[1\]](#)[\[2\]](#)

DORADO-AC (DAR-312) was a similarly designed trial that also included an active comparator, guanfacine, to further evaluate the efficacy and safety of Darusentan.[\[1\]](#)[\[3\]](#)[\[7\]](#) This trial, however, did not meet its primary efficacy endpoints of a statistically significant reduction in blood pressure compared to placebo.[\[3\]](#)[\[8\]](#)[\[9\]](#)

Data Presentation

Table 1: Efficacy of Darusentan in the DORADO (DAR-311) Trial - Change in Blood Pressure at Week 14

Treatment Group	Mean Change in Trough Sitting Systolic Blood Pressure (SBP) from Baseline (mmHg)	Mean Change in Trough Sitting Diastolic Blood Pressure (DBP) from Baseline (mmHg)
Placebo (n=132)	-8.6	-5.3
Darusentan 50 mg (n=81)	-16.5	-10.1
Darusentan 100 mg (n=81)	-18.1	-9.9
Darusentan 300 mg (n=85)	-18.1	-10.7
p-value vs. Placebo	<0.001 for all Darusentan groups	<0.001 for all Darusentan groups

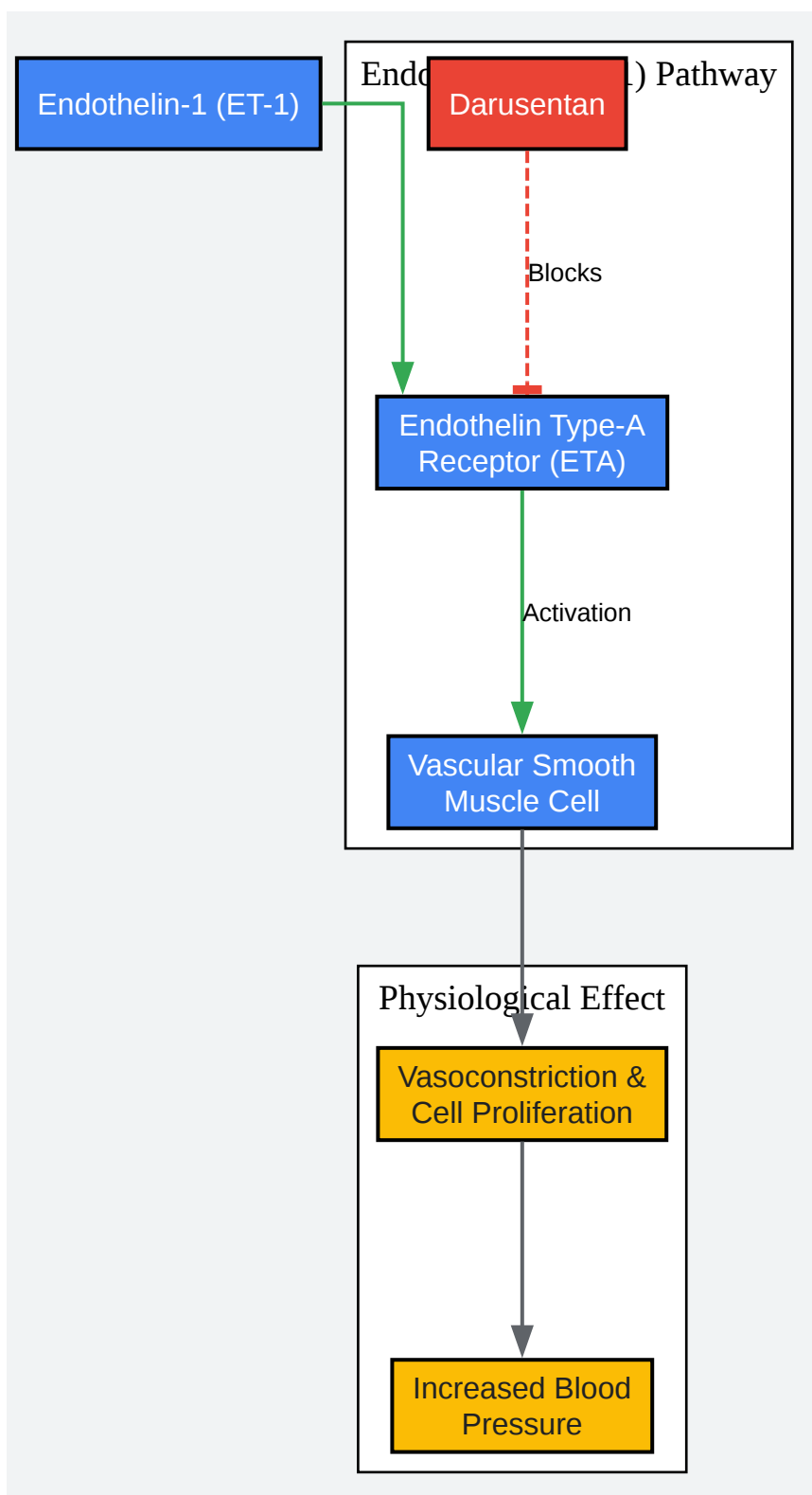
Data sourced from publicly available trial results.[\[1\]](#)[\[10\]](#)

Table 2: Key Safety Findings in the DORADO (DAR-311) Trial

Adverse Event	Placebo (n=132)	Darusentan 50 mg (n=81)	Darusentan 100 mg (n=81)	Darusentan 300 mg (n=85)
Peripheral Edema/Fluid Retention (%)	17%	32%	36%	29%
Discontinuation due to Edema (%)	0%	1.2%	4.9%	5.9%
Mean Change in Hemoglobin (g/dL)	-0.19	-0.92	-0.93	-1.08
Mean Change in Hematocrit (%)	-0.89	-2.89	-2.54	-2.88
Serum Aminotransferase >3x ULN (%)	0.8% (1 patient)	0%	1.2% (1 patient)	1.2% (1 patient)

ULN: Upper Limit of Normal. Data sourced from publicly available trial results.[\[1\]](#)

Signaling Pathway of Darusentan's Mechanism of Action



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Caption: Darusentan blocks the binding of ET-1 to the ETA receptor, inhibiting vasoconstriction.

Experimental Protocols

Protocol 1: Measurement of Trough Sitting Blood Pressure

Objective: To accurately and consistently measure trough sitting systolic and diastolic blood pressure at baseline and follow-up visits.

Materials:

- Calibrated and validated automated oscillometric sphygmomanometer.
- Appropriately sized blood pressure cuffs.
- Quiet, temperature-controlled room.
- Chair with back support and a table for arm support.
- Data collection forms.

Procedure:

- **Patient Preparation:**
 - Instruct the patient to avoid caffeine, exercise, and smoking for at least 30 minutes before the measurement.
 - Ensure the patient has emptied their bladder.
 - The patient should be seated comfortably in a quiet room for at least 5 minutes before the first reading. The back should be supported, and feet should be flat on the floor with legs uncrossed.
- **Cuff Selection and Placement:**
 - Measure the patient's upper arm circumference to select the appropriate cuff size. The bladder of the cuff should encircle at least 80% of the arm.

- Place the cuff on the patient's bare upper arm, with the lower edge of the cuff approximately 2-3 cm above the antecubital fossa.
- The arm should be supported at the level of the heart.
- Measurement Process:
 - Take a minimum of two readings, at least 1-2 minutes apart.
 - The patient and study personnel should remain silent during the measurement.
 - Record the systolic and diastolic blood pressure readings for each measurement.
- Data Recording:
 - If the first two readings differ by more than 5 mmHg, a third reading should be taken.
 - The average of the last two readings will be used for analysis.
 - "Trough" blood pressure is measured just before the next scheduled dose of the study medication.

Protocol 2: Assessment of Peripheral Edema

Objective: To systematically assess and grade the severity of peripheral edema.

Materials:

- Examination couch/chair.
- Data collection forms with a standardized grading scale.

Procedure:

- Patient Positioning: The patient should be in a comfortable sitting or supine position with legs exposed.
- Visual Inspection: Visually inspect the feet, ankles, and lower legs for any signs of swelling.

- Palpation for Pitting Edema:
 - Press firmly with the thumb or forefinger over the dorsum of the foot, behind the medial malleolus, and over the shins for at least 5 seconds.
 - Remove the pressure and observe for the presence and depth of an indentation (pitting).
- Grading of Pitting Edema:
 - Use a standardized scale to grade the severity of the edema. An example scale is as follows:
 - 0: No pitting edema.
 - 1+: Mild pitting, 2 mm depression that disappears rapidly.
 - 2+: Moderate pitting, 4 mm depression that disappears in 10-15 seconds.
 - 3+: Moderately severe pitting, 6 mm depression that may last more than 1 minute.
 - 4+: Severe pitting, 8 mm depression that can last more than 2 minutes.
- Data Recording: Record the edema grade for each assessed location. Note if the edema is unilateral or bilateral.

Protocol 3: Monitoring of Liver Function

Objective: To monitor for potential drug-induced liver injury by assessing liver function tests.

Materials:

- Standard equipment for venipuncture.
- Appropriate blood collection tubes (e.g., serum separator tubes).
- Certified clinical laboratory for analysis.

Procedure:

- Sample Collection:
 - Collect a blood sample via venipuncture at baseline and at specified follow-up visits (e.g., monthly).
- Laboratory Analysis:
 - The serum sample should be analyzed for the following liver function tests:
 - Alanine aminotransferase (ALT)
 - Aspartate aminotransferase (AST)
 - Total bilirubin
 - Alkaline phosphatase (ALP)
- Data Evaluation and Action:
 - Review all liver function test results promptly.
 - Pre-defined stopping rules should be in place. For example, if a patient's ALT or AST levels exceed 3 times the upper limit of normal (ULN), confirmatory testing should be performed. If the elevation is confirmed, and particularly if accompanied by an elevation in total bilirubin >2x ULN, the study drug should be discontinued, and the patient closely monitored.

Experimental Workflow for a Phase III Darusentan Clinical Trial

Caption: A typical workflow for a Phase III clinical trial of Darusentan.

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